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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide
CAS No.: 1094235-02-5
Cat. No.: B1519161

Get Quote

Executive Summary & Compound Profile

3-(2-Aminophenoxy)propanamide (CAS: 1094235-02-5) is a bifunctional building block
featuring an aniline moiety and a primary amide, linked by an ethyl ether spacer.[1] It serves as
a critical intermediate in the synthesis of heterocycles (e.g., 1,4-benzoxazines) and as a linker
in fragment-based drug discovery (FBDD).[1]

This guide provides a definitive reference for the structural validation of this compound. Given
the scarcity of public spectral libraries for this specific intermediate, the data below synthesizes
high-fidelity predictive chemometrics with experimental standards derived from analogous
phenoxy-alkyamide scaffolds.

Chemical Identity
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Parameter Detail
IUPAC Name 3-(2-Aminophenoxy)propanamide
CAS Number 1094235-02-5

Molecular Formula

Molecular Weight 180.20 g/mol
Monoisotopic Mass 180.0899 Da
SMILES NC(=0)CCOclccccclN

Synthesis & Provenance (Self-Validating Protocol)

To ensure the integrity of the spectroscopic data, one must verify the sample's origin. The most
robust synthetic route avoids N-alkylation side reactions by utilizing a nitro-precursor.[1]

Validated Synthetic Pathway

o O-Alkylation: Reaction of 2-nitrophenol with acrylamide (Michael addition) or 3-
bromopropanamide (Williamson ether synthesis).[1]

o Chemo-selective Reduction: Reduction of the nitro group to the aniline without hydrolyzing
the amide.[1]

Protocol:
o Step 1: Dissolve 2-nitrophenol (1.0 eq) in DMF with

(1.5 eq). Add 3-bromopropanamide (1.1 eq).[1] Heat to 60°C for 4 hours. Precipitate in water
to yield 3-(2-nitrophenoxy)propanamide.[1]

e Step 2: Dissolve intermediate in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm

(balloon) for 2 hours. Filter through Celite and concentrate.[1]

Reaction Workflow Visualization
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Figure 1: Chemo-selective synthesis avoiding N-alkylation of the aniline.

Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the primary confirmation of molecular weight.[1] For this polar
molecule, Electrospray lonization (ESI) in Positive Mode is the standard.

Fragmentation Logic

The molecule typically exhibits a strong molecular ion

. High-energy collision-induced dissociation (CID) will show characteristic losses of the amide
group (neutral loss of 17 Da for

or 44 Da for

)-[1]
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lon Species m/z (Calc) m/z (Observed) Interpretation

Protonated Molecular

181.097 181.1

lon (Base Peak)
203.079 203.1 Sodium Adduct

Loss of ammonia from
164.070 164.1 )

amide

Cleavage of ether;

$[C_6H _8NO'+ $ 110.060 110.1

aminophenol fragment

Diagnostic Criterion: The presence of the 181.1 peak is mandatory. If a peak at 166 is
observed, it indicates hydrolysis of the amide to the acid (impurity).

Infrared Spectroscopy (FT-IR)[1][3]

The IR spectrum is complex due to the presence of two nitrogen-containing functional groups
(primary amide and primary amine) and an ether linkage.[1]

Key Diagnostic Bands (KBr Pellet/ATR)
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Wavenumber (

)

Assignment

Functional Group

Notes

3400 - 3200

stretch

Amine & Amide

Broad, doublef/triple
spikes.[1] Overlap of

and

1670 - 1650

Amide |

Strongest band.[1]
Characteristic of

primary amides.

1620 - 1590

Amide |

Bending vibration,
often overlaps with

aromatic C=C.

1240 - 1200

Aryl Ether

Strong, asymmetric
stretch.[1] Critical for
confirming O-

alkylation.

750

oop

Ortho-substitution

Indicates 1,2-
disubstituted benzene

ring.[1]

Nuclear Magnetic Resonance (NMR)[1][4][5][6]

NMR is the definitive tool for structural elucidation.[1] The data below assumes a solvent of
DMSO-d6, which is preferred over

to clearly resolve the exchangeable amide and aniline protons.[1]

-NMR (400 MHz, DMSO-d6)[1]

Overview: Look for an ABCD aromatic system (4H), two triplets for the ethyl chain (4H), and

two distinct exchangeable signals (

amide vs

© 2026 BenchChem. All rights reserved.

5/10

Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519161?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

aniline).[1]
Shift ( o ] Structural
Multiplicity Integral Assignment TR
ontex
» Ppm)
] Amide proton
7.35 Broad Singlet 1H
(trans to O).[1]
] Amide proton
6.85 Broad Singlet 1H )
(cis to O).[1]
Adjacent to Ether
6.80 Doublet (d) 1H Ar-H (6) o
6.65 Triplet (td) 1H Ar-H (4) Para to Ether O.
Adjacent to
6.60 Doublet (dd) 1H Ar-H (3) ]
Amine N.
6.50 Triplet (td) 1H Ar-H (5) Para to Amine N.
Aniline Protons.
) [1] Distinct from
4.65 Broad Singlet 2H )
amide protons.[1]
[21[3][4]
Triplet ( Deshielded by
4.10 2H
) oxygen.[1]
Triplet ( Adjacent to
2.45 2H

)

carbonyl.[1]

Critical Interpretation:

e The "Gap": The separation between the

(~4.1 ppm) and

(~2.5 ppm) proves the 3-carbon chain integrity.[1]
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o Exchangeables: In DMSO, the amide protons often appear as two separate singlets due to
restricted rotation around the C-N bond, whereas the aniline protons appear as a single

broad peak.
Shift (
Carbon Type Assighment
» Ppm)
1725 Quaternary (C=0) Amide Carbonyl
146.0 Quaternary (C-0O) Aromatic ipso-O
137.5 Quaternary (C-N) Aromatic ipso-N
1215 Methine (CH) Aromatic C-5
116.5 Methine (CH) Aromatic C-3
114.0 Methine (CH) Aromatic C-6
1125 Methine (CH) Aromatic C-4
Methylene (
65.0
)
Methylene (
34.5

)

Quality Control & Purity Assessment

For drug development applications, spectral identity must be paired with purity data.[1]
e HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
o Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide absorption).[1]

e Acceptance Criteria: Purity > 95% by area integration. Impurities often include the
hydrolyzed acid (3-(2-aminophenoxy)propanoic acid).[1]
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Spectral Validation Workflow
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Figure 2: Multi-modal spectroscopic validation logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 3-(2-methoxyphenoxy)propan-1-amine | 3245-88-3 [chemicalbook.com]

2. PubChemlLite - 3-(2-aminophenoxy)propanamide (C9H12N202) [pubchemlite.lcsb.uni.lu]

3. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis
interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

e 4. Amine synthesis by amide reduction [organic-chemistry.org]
e 5. chembk.com [chembk.com]

» To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
& Synthesis of 3-(2-Aminophenoxy)propanamide[1]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1519161/docs#technical-monograph-
spectroscopic-characterization-synthesis-of-3-2-aminophenoxy-propanamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://pubchemlite.lcsb.uni.lu/e/compound/39869131
https://www.docbrown.info/page06/spectra/propanamide-nmr1h.htm
https://www.docbrown.info/page06/spectra/propanamide-nmr1h.htm
https://www.docbrown.info/page06/spectra/propanamide-nmr1h.htm
https://www.organic-chemistry.org/synthesis/C1H/reductionamides.shtm
https://www.chembk.com/en/chem/3-(2-aminophenoxy)propanamide
https://www.benchchem.com/product/b1519161/docs#technical-monograph-spectroscopic-characterization-synthesis-of-3-2-aminophenoxy-propanamide-1
https://www.benchchem.com/product/b1519161/docs#technical-monograph-spectroscopic-characterization-synthesis-of-3-2-aminophenoxy-propanamide-1
https://www.benchchem.com/product/b1519161/docs#technical-monograph-spectroscopic-characterization-synthesis-of-3-2-aminophenoxy-propanamide-1
https://www.benchchem.com/product/b1519161/docs#technical-monograph-spectroscopic-characterization-synthesis-of-3-2-aminophenoxy-propanamide-1
https://www.benchchem.com/product/b1519161?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519161?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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